molecular formula C23H18N4O B3682530 N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

Cat. No.: B3682530
M. Wt: 366.4 g/mol
InChI Key: TUKDXQCRNMUBJO-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide is a complex organic compound with the molecular formula C23H18N4O It is characterized by a benzimidazo[2,1-a]phthalazin core structure, which is substituted with a 4-methylphenyl group and an acetamide group

Properties

IUPAC Name

N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-14-7-9-16(10-8-14)22-18-5-3-4-6-19(18)23-25-20-13-17(24-15(2)28)11-12-21(20)27(23)26-22/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDXQCRNMUBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)C)N=C3C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazo[2,1-a]phthalazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazo[2,1-a]phthalazin core.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-3-phenylacrylamide: Similar core structure but with a phenylacrylamide group instead of an acetamide group.

    N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide derivatives: Various derivatives with different substituents on the core structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide
Reactant of Route 2
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N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

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